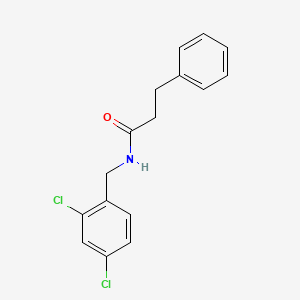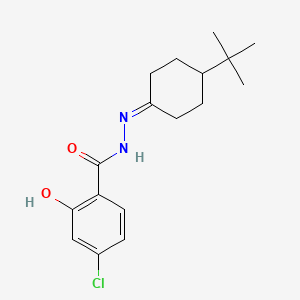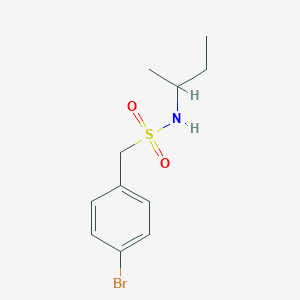
N-(2,4-dichlorobenzyl)-3-phenylpropanamide
説明
"N-(2,4-dichlorobenzyl)-3-phenylpropanamide" is a chemical compound with potential interest in various scientific fields. Due to the scarcity of direct studies on this exact compound, insights will be drawn from research on structurally related compounds to understand its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of structurally related compounds involves detailed procedures that include the use of specific reagents, conditions, and techniques to achieve desired products. For example, the synthesis of complex organic molecules often involves multi-step reactions, starting from simple precursors, and utilizes techniques such as nucleophilic substitution and amide bond formation (Demir et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as N-phenylpropanamide derivatives, involves techniques like X-ray diffraction, NMR (Nuclear Magnetic Resonance), and computational methods. These analyses reveal the geometric configuration, bond lengths, angles, and the overall three-dimensional arrangement of atoms within a molecule. Studies often compare experimental data with theoretical models to validate structural predictions (Gowda et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving related compounds can exhibit selectivity towards certain functional groups, leading to a variety of products. Reactivity studies provide insight into the chemical behavior under different conditions, highlighting the stability, reactivity, and potential applications of the compound. For instance, chemoselective reactions and synthesis of chiral molecules from related amides demonstrate the compounds' versatility in organic synthesis (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of similar compounds, such as melting points, solubility, and crystalline structure, are crucial for their characterization and application. These properties are determined through experimental measurements and can be influenced by molecular structure and intermolecular interactions. The crystalline structure, for example, affects the material's solubility and stability, which are essential for its practical applications (Omondi et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and the ability to undergo specific chemical transformations, are fundamental for understanding the compound's applications. Studies on related compounds explore these aspects through experimental and theoretical approaches, shedding light on mechanisms and potential uses in various domains (Palanki et al., 2000).
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-14-8-7-13(15(18)10-14)11-19-16(20)9-6-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWAWJYZYCLGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[({[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]phenyl}acetic acid](/img/structure/B4640877.png)

![1-ethyl-3-methyl-6-(2-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4640887.png)
![4-chloro-N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4640893.png)
![4-butoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4640897.png)
![4-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4640902.png)
![4-(5-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B4640904.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-2-furamide](/img/structure/B4640925.png)
![N-(4-tert-butylphenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4640938.png)

![N-(4-chlorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4640962.png)
